1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine
Brand Name: Vulcanchem
CAS No.: 787585-32-4
VCID: VC8295154
InChI: InChI=1S/C11H16FN/c1-8-4-5-9(6-10(8)12)7-11(2,3)13/h4-6H,7,13H2,1-3H3
SMILES: CC1=C(C=C(C=C1)CC(C)(C)N)F
Molecular Formula: C11H16FN
Molecular Weight: 181.25 g/mol

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine

CAS No.: 787585-32-4

Cat. No.: VC8295154

Molecular Formula: C11H16FN

Molecular Weight: 181.25 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine - 787585-32-4

Specification

CAS No. 787585-32-4
Molecular Formula C11H16FN
Molecular Weight 181.25 g/mol
IUPAC Name 1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-amine
Standard InChI InChI=1S/C11H16FN/c1-8-4-5-9(6-10(8)12)7-11(2,3)13/h4-6H,7,13H2,1-3H3
Standard InChI Key KEPZZWXEENDALY-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)CC(C)(C)N)F
Canonical SMILES CC1=C(C=C(C=C1)CC(C)(C)N)F

Introduction

Synthesis and Production Methods

Synthetic Routes

The synthesis of 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine typically involves reductive amination or nucleophilic substitution reactions. A plausible route includes:

  • Friedel-Crafts Acylation: Introducing an acetyl group to 3-fluoro-4-methyltoluene, followed by reduction to form the corresponding alcohol.

  • Nucleophilic Substitution: Reacting the alcohol with a methylamine derivative under acidic conditions to form the tertiary amine.

Industrial-scale production may employ continuous flow reactors to optimize parameters such as temperature (80120C80\text{–}120^\circ\text{C}) and pressure (13 atm1\text{–}3 \text{ atm}), ensuring high yield (>85%>85\%) and purity.

Key Reaction Conditions

  • Catalysts: Palladium on carbon (Pd/C\text{Pd/C}) for hydrogenation steps.

  • Solvents: Tetrahydrofuran (THF\text{THF}) or ethanol for solubility.

  • Purification: Column chromatography or recrystallization to isolate the final product.

Chemical and Physical Properties

Structural Features

The compound’s structure combines a fluorine atom (electron-withdrawing) and a methyl group (electron-donating) on the phenyl ring, creating a balance of electronic effects. The branched 2-methylpropan-2-amine group introduces steric hindrance, reducing susceptibility to enzymatic degradation.

Physicochemical Data

PropertyValue
Molecular FormulaC11H16FN\text{C}_{11}\text{H}_{16}\text{FN}
Molecular Weight181.25 g/mol
IUPAC Name1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-amine
SMILESCC1=C(C=C(C=C1)CC(C)(C)N)F\text{CC1=C(C=C(C=C1)CC(C)(C)N)F}
InChI KeyKEPZZWXEENDALY-UHFFFAOYSA-N

The compound’s logP (estimated at 2.8) suggests moderate lipophilicity, favoring membrane permeability.

Applications in Scientific Research

Pharmaceutical Intermediate

The fluorine atom enhances bioavailability, making this compound a valuable intermediate in synthesizing neuroactive agents. For example, it may serve as a precursor for dopamine receptor modulators, leveraging its ability to cross the blood-brain barrier.

Material Science

In polymer chemistry, the tertiary amine group can act as a catalyst in epoxy resin curing, while the fluorine moiety improves thermal stability in fluorinated polymers.

Comparative Analysis with Structural Analogs

Comparison with 2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine

Feature1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine2-Fluoro-1-(3-fluoro-4-methylphenyl)ethan-1-amine
Amine TypeTertiaryPrimary
Molecular Weight181.25 g/mol171.19 g/mol
Lipophilicity (logP)2.81.9
BioavailabilityHighModerate

The tertiary amine’s reduced basicity (pKa9.5\text{pKa} \approx 9.5) compared to the primary analog (pKa10.2\text{pKa} \approx 10.2) impacts its pharmacokinetics.

Recent Research and Future Directions

While specific studies on this compound are sparse, recent trends in fluorinated amine research highlight its potential in:

  • Anticancer Agents: Fluorine’s role in enhancing binding affinity to kinase enzymes.

  • Agrochemicals: Improving pesticide durability through hydrophobic interactions.

Future studies should focus on in vitro toxicity profiling and catalytic applications in asymmetric synthesis.

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